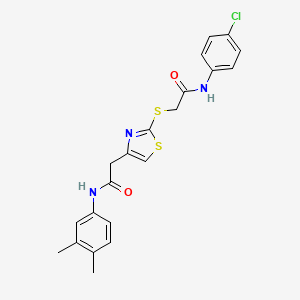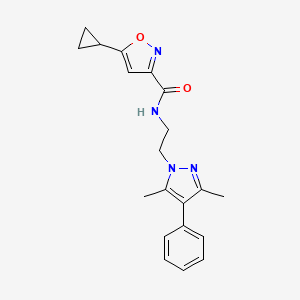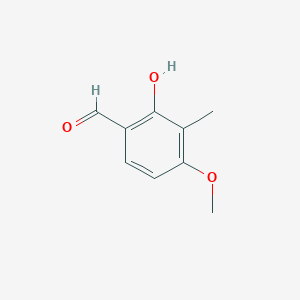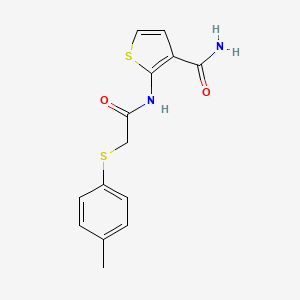
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20ClN3O3 and its molecular weight is 373.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Approaches
- The synthesis of related urea derivatives involves multiple methods, including one-step and two-step processes, with applications in creating intermediates for further chemical reactions. These methodologies highlight the compound's role in facilitating complex organic synthesis, providing high yields and confirmed structures through various spectroscopic techniques (Sarantou & Varvounis, 2022).
Biological Activity and Applications
Research into urea derivatives has explored their potential in biological systems, such as the stereoselective synthesis of active metabolites in kinase inhibitors, indicating their relevance in drug development and therapeutic interventions (Chen et al., 2010).
Urea derivatives have been investigated for their effects on thermal latency in polymerization processes, showcasing their utility in materials science and engineering through the modulation of polymer properties (Makiuchi et al., 2015).
The exploration of urea compounds as free radical scavengers has provided insights into their potential for reducing myocardial infarct size, demonstrating their significance in medical research and potential therapeutic applications (Yamashita et al., 2000).
Chemical and Material Science Applications
Studies on urea derivatives in the context of nonlinear optical materials have revealed their capabilities in enhancing optical properties, indicating their importance in the development of advanced optical and photonic technologies (Shettigar et al., 2006).
Investigations into the cytokinin activity of urea derivatives have highlighted their agricultural and horticultural applications, particularly in enhancing plant growth and development, underscoring their potential in agrochemical formulations (Takahashi et al., 1978).
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-25-15-8-5-13(6-9-15)22-19(24)23(18-4-3-11-21-18)14-7-10-17(26-2)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTZTOAKPHGDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)



![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2857672.png)
![{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2857673.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2857674.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-tosylacetamide hydrochloride](/img/structure/B2857681.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(2-methoxyphenyl)methanone](/img/structure/B2857682.png)